molecular formula C21H17F3N2O2 B5419949 2-methyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)benzamide

2-methyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)benzamide

Cat. No. B5419949
M. Wt: 386.4 g/mol
InChI Key: MHVFUIGXTBNYII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-methyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)benzamide” is a chemical compound that contains a trifluoromethyl group . The trifluoromethyl group is a functional group that has the formula -CF3 . This group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .


Synthesis Analysis

The synthesis of compounds containing the trifluoromethyl group can be achieved through various methods . For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Additionally, trifluoromethyl ethers and trifluoromethyl aromatics can be converted into trifluoromethyl compounds by treatment with antimony trifluoride/antimony pentachloride .


Molecular Structure Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . This property can influence the molecular structure of the compound, affecting its reactivity and interactions with other molecules.


Chemical Reactions Analysis

Trifluoromethyl-substituted compounds are often strong acids, such as trifluoromethanesulfonic acid and trifluoroacetic acid . Conversely, the trifluoromethyl group lowers the basicity of compounds like trifluoroethanol .


Physical And Chemical Properties Analysis

The trifluoromethyl group can significantly affect the physical and chemical properties of a compound . For instance, it can increase the compound’s acidity and decrease its basicity . It can also be used to adjust the solubility of molecules containing other groups of interest .

Mechanism of Action

The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .

Future Directions

The trifluoromethyl group is found in many pharmaceuticals, drugs, and abiotically synthesized natural fluorocarbon-based compounds . Therefore, compounds like “2-methyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)benzamide” may have potential applications in medicinal chemistry. Future research could explore these possibilities further.

properties

IUPAC Name

2-methyl-N-[[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O2/c1-14-6-2-3-10-18(14)19(27)26-13-15-7-5-11-25-20(15)28-17-9-4-8-16(12-17)21(22,23)24/h2-12H,13H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVFUIGXTBNYII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2=C(N=CC=C2)OC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.